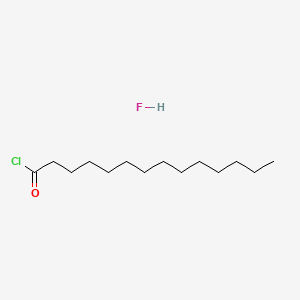
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)- is a complex organic compound known for its potential applications in medicinal chemistry. This compound belongs to the pyrrolo[2,3-d]pyrimidine family, which is characterized by a fused ring structure that includes both pyrrole and pyrimidine rings. The presence of various functional groups, such as amino, bromo, and sulfonyl groups, contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)- typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the fused ring structure.
Introduction of Functional Groups: The amino, bromo, and sulfonyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Glycosylation: The attachment of the pentofuranosyl group is typically achieved through glycosylation reactions using suitable glycosyl donors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow chemistry and automated synthesis platforms to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as an apoptosis inducer.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)- involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and leading to downstream effects such as cell cycle arrest and apoptosis . The presence of the bromo and sulfonyl groups enhances its binding affinity and selectivity towards the target kinase.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: This compound shares a similar core structure but lacks the bromo and sulfonyl groups.
Sangivamycin: Another pyrrolo[2,3-d]pyrimidine derivative with different functional groups, used in antiviral research.
Uniqueness
The uniqueness of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)- lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the bromo and sulfonyl groups enhances its potential as a kinase inhibitor and apoptosis inducer, making it a valuable compound for medicinal chemistry research.
Propiedades
Número CAS |
83379-26-4 |
|---|---|
Fórmula molecular |
C19H20BrN5O7S |
Peso molecular |
542.4 g/mol |
Nombre IUPAC |
[2-(4-amino-6-bromo-5-carbamoylpyrrolo[2,3-d]pyrimidin-7-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H20BrN5O7S/c1-8-2-4-9(5-3-8)33(29,30)32-14-13(27)10(6-26)31-19(14)25-15(20)11(17(22)28)12-16(21)23-7-24-18(12)25/h2-5,7,10,13-14,19,26-27H,6H2,1H3,(H2,22,28)(H2,21,23,24) |
Clave InChI |
JBJUJAKJNYCMMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC2N3C(=C(C4=C(N=CN=C43)N)C(=O)N)Br)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



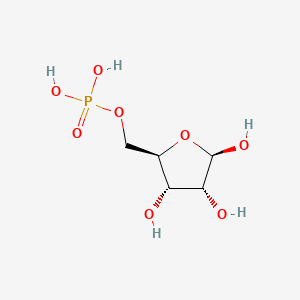
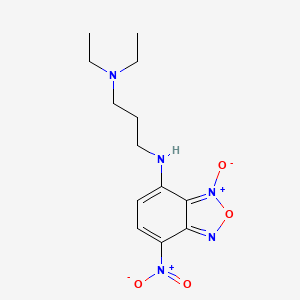
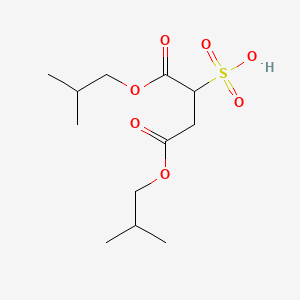
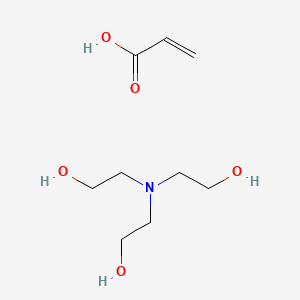
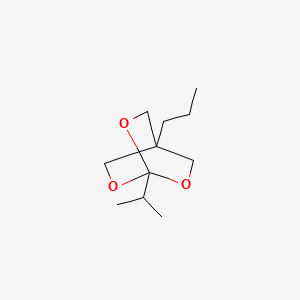


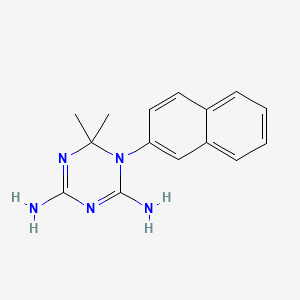
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
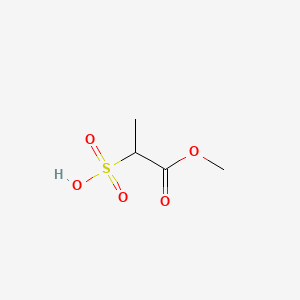
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
